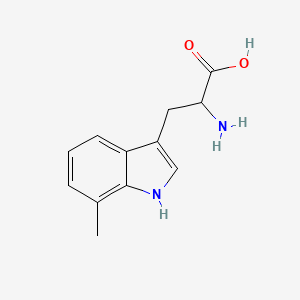

7-Methyl-DL-tryptophan

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278707 | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-73-3, 17332-70-6 | |

| Record name | NSC9365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methyl-DL-tryptophan: An In-Depth Technical Guide on its Mechanism of Action in the Serotonin Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Methyl-DL-tryptophan is a synthetic amino acid derivative that primarily functions as an inhibitor of serotonin (B10506) synthesis. Its mechanism of action is centered on the competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the serotonin biosynthesis pathway. By competing with the natural substrate, L-tryptophan, this compound effectively reduces the production of 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to serotonin. This leads to a subsequent decrease in serotonin levels in both the central and peripheral nervous systems. Current research has not indicated any significant direct interaction of this compound with serotonin receptors or the serotonin transporter (SERT). This focused action on serotonin synthesis makes it a valuable tool for studying the physiological and behavioral roles of serotonin and a potential lead compound for the development of therapeutics targeting serotonin dysregulation.

Core Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

The primary mechanism of action of this compound is its role as a competitive inhibitor of tryptophan hydroxylase (TPH).[1][2][3] TPH is the initial and rate-limiting enzyme in the biosynthesis of serotonin, responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[4] As a structural analog of L-tryptophan, this compound binds to the active site of TPH, thereby preventing the binding of the endogenous substrate, L-tryptophan.[1][5] This competitive inhibition reduces the catalytic activity of TPH, leading to a decrease in the synthesis of 5-HTP and, consequently, a reduction in the overall production of serotonin.[6]

Data Presentation: TPH Inhibition by Analogous Compounds

While specific quantitative data for the inhibition of TPH by this compound is not available in the reviewed literature, the following table presents the inhibition constants (Ki) for other reported competitive TPH1 inhibitors. This data provides a reference for the expected potency of tryptophan analogs as TPH inhibitors.

| Compound | TPH Isoform | Inhibition Type vs. Tryptophan | Ki (µM) |

| LP-533401 | TPH1 | Competitive | 0.31[5] |

| LP-521834 | TPH1 | Competitive | 0.036[5] |

| LP-534193 | TPH1 | Competitive | 0.03[5] |

| p-Ethynylphenylalanine | TPH | Competitive | 32.6[7] |

Experimental Protocols

In Vitro Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)

This protocol is adapted from established fluorometric assays for TPH activity and can be used to determine the inhibitory potential and kinetics of this compound.

Principle: The assay measures the fluorescence of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction. The fluorescence of 5-HTP is significantly different from that of tryptophan, allowing for real-time monitoring of the reaction.

Materials:

-

Recombinant TPH enzyme

-

L-tryptophan (substrate)

-

This compound (inhibitor)

-

6-methyltetrahydropterin (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium (B1175870) sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, catalase, DTT, and ferrous ammonium sulfate.

-

Add varying concentrations of the inhibitor, this compound, to the wells of the microplate.

-

Add the TPH enzyme to all wells except for the negative control.

-

To initiate the reaction, add a solution containing L-tryptophan and 6-methyltetrahydropterin.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 325 nm at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

-

To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound). Data can be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

In Vivo Measurement of Serotonin Levels via Microdialysis

This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular serotonin levels in the brain of a freely moving animal.

Principle: A microdialysis probe is implanted into a specific brain region of interest. A physiological solution (perfusate) is slowly passed through the probe. Small molecules, including neurotransmitters like serotonin, diffuse across the semipermeable membrane of the probe into the perfusate, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

-

This compound solution for administration (e.g., intraperitoneal injection)

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex).

-

Allow the animal to recover from surgery for a predetermined period.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period to obtain a baseline level of extracellular serotonin.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound to the animal.

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the dialysate samples using HPLC-ECD.

-

The data will reveal the time course of the effect of this compound on extracellular serotonin levels.

Visualizations

Caption: Serotonin synthesis pathway and the inhibitory action of this compound.

Caption: Mechanism of competitive inhibition of Tryptophan Hydroxylase (TPH).

Caption: Experimental workflow for in vivo microdialysis.

References

- 1. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-EPMC2885594 - Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. - OmicsDI [omicsdi.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Discovery of 7-Methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of 7-Methyl-DL-tryptophan, a methylated analog of the essential amino acid tryptophan. It is intended to serve as a core resource for researchers, chemists, and drug development professionals interested in the chemical synthesis and biological applications of this compound. This document details a robust synthetic pathway from commercially available precursors, presents quantitative data in structured tables, and includes detailed experimental protocols. Furthermore, it explores the natural occurrence of 7-methyltryptophan and its role as a precursor in the biosynthesis of complex antibiotics, illustrated through signaling pathway diagrams.

Introduction

This compound is a derivative of the amino acid tryptophan, characterized by a methyl group at the 7-position of the indole (B1671886) ring. This modification, while seemingly minor, can significantly alter the molecule's steric and electronic properties, influencing its biological activity and metabolic fate. As a tryptophan analog, this compound holds potential for use in various research and development applications, including its role as a building block in the synthesis of novel peptides and as a probe to investigate tryptophan-dependent biological processes.

Notably, this compound has been identified as a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics, highlighting its importance in natural product synthesis and potential for antibiotic drug discovery. Its discovery has also been reported in the fungus Aspergillus fumigatus, suggesting its involvement in fungal secondary metabolism. This guide provides a detailed exploration of the chemical synthesis of this compound and delves into its known biological context.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the formylation of 7-methylindole (B51510). The resulting aldehyde then undergoes a series of reactions to construct the amino acid side chain.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Experimental Protocols

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles.

-

Materials: 7-methylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Sodium hydroxide (B78521) (NaOH).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (2 mL) to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C to form the Vilsmeier reagent.

-

In a separate flask, dissolve 7-methylindole (1.0 equivalent) in anhydrous DMF.

-

Add the solution of 7-methylindole to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of NaOH until the pH is basic.

-

The precipitate of 7-methylindole-3-carboxaldehyde is collected by filtration, washed with cold water, and dried.

-

This four-step synthesis is adapted from a patented procedure.

Step 1: Synthesis of 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyloxazol-5(4H)-one (Compound 1)

-

Materials: 7-methylindole-3-carboxaldehyde, Acetylglycine, Anhydrous sodium acetate (B1210297), Acetic anhydride (B1165640).

-

Procedure:

-

To a three-necked flask, add acetic anhydride (12.83 g), anhydrous sodium acetate (5.16 g, 62.89 mmol), and acetylglycine (7.36 g) with stirring.

-

Add 7-methylindole-3-carboxaldehyde (10 g).

-

Heat the reaction mixture to 100°C under a nitrogen atmosphere for 3 hours.

-

Cool the mixture to 70°C and pour it into 150 mL of ice water.

-

Stir for 1 hour, then filter the resulting precipitate.

-

Wash the filter cake with water three times and dry to yield the pale yellow solid product.

-

Step 2: Synthesis of N-acetyl-7-methyl-α,β-dehydrotryptophan (Compound 2)

-

Materials: Compound 1, 2N Sodium hydroxide solution.

-

Procedure:

-

Suspend Compound 1 (10 g) in 100 mL of water in a three-necked flask.

-

Add 2N aqueous sodium hydroxide solution and heat the mixture to 70°C, stirring for 4 hours.

-

Cool the reaction to room temperature and adjust the pH to 2-3 with 6N hydrochloric acid.

-

Filter the precipitate, wash with water, and dry to obtain the product.

-

Step 3: Synthesis of N-acetyl-7-methyltryptophan (Compound 3)

-

Materials: Compound 2, 2.5% Sodium amalgam (Na/Hg), Anhydrous ethanol (B145695).

-

Procedure:

-

Dissolve Compound 2 (8 g) in 150 mL of anhydrous ethanol in a three-necked flask and cool to 0°C.

-

Slowly add 2.5% sodium amalgam (120 g) in portions, maintaining the temperature at 0-5°C.

-

After the addition, stir the reaction at room temperature for 5 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water, adjust the pH to 2-3 with 6N hydrochloric acid, and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the product.

-

Step 4: Synthesis of this compound (Compound 4)

-

Materials: Compound 3, 6N Hydrochloric acid, Saturated sodium carbonate solution.

-

Procedure:

-

Add N-acetyl-7-methyltryptophan (5 g) and 30 mL of 6N aqueous hydrochloric acid to a three-necked flask.

-

Heat the mixture to 100°C and stir for 3 hours.

-

Cool the reaction to room temperature and adjust the pH to 7-8 with a saturated aqueous sodium carbonate solution, which will cause a white solid to precipitate.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the precipitate and dry to obtain this compound.

-

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of this compound.

| Step | Product | Yield (%) | Purity (%) | Reference |

| 1. Azlactone Formation | 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyloxazol-5(4H)-one | 75.2 | - | |

| 2. Hydrolysis | N-acetyl-7-methyl-α,β-dehydrotryptophan | - | - | |

| 3. Reduction | N-acetyl-7-methyltryptophan | - | - | |

| 4. Deacetylation | This compound | 86.4 | 98 | |

| Overall | This compound | ~52.6 | >98 |

Table 1: Summary of yields and purity for the synthesis of this compound.

7-Methyl-DL-tryptophan as a Precursor in Non-Ribosomal Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes that act as assembly lines to produce a wide array of complex and biologically active peptides, independent of the ribosome. This technical guide delves into the utilization of the non-proteinogenic amino acid 7-Methyl-DL-tryptophan as a precursor in NRPS-mediated synthesis. The incorporation of such unnatural amino acids is a powerful strategy in synthetic biology and drug development, enabling the generation of novel peptide analogs with potentially enhanced therapeutic properties. This guide will focus on the precursor-directed biosynthesis of cryptophycin (B1240208), a potent antitumor agent produced by the cyanobacterium Nostoc sp., as a case study for the incorporation of this compound.

Core Concepts in Non-Ribosomal Peptide Synthesis

Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse structures and biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their biosynthesis is catalyzed by NRPSs, which are organized into modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate. The specificity of the A-domain is a key determinant of the final peptide structure.[2]

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own T-domain and the nascent peptide chain from the upstream module.

The modular nature of NRPSs allows for a degree of flexibility, which can be exploited to create novel peptide structures through precursor-directed biosynthesis and genetic engineering.[3]

Precursor-Directed Biosynthesis with this compound

Precursor-directed biosynthesis is a technique where a microorganism capable of producing a specific secondary metabolite is fed with a synthetic analog of one of the natural precursors. If the biosynthetic machinery, particularly the adenylation domain of the relevant NRPS module, is sufficiently permissive, it will incorporate the unnatural precursor into the final product, generating a novel derivative.

This compound is an analog of L-tryptophan and has been identified as a key precursor for the biosynthesis of various non-ribosomal peptide antibiotics.[4] Its incorporation into a peptide backbone can influence the compound's conformation, lipophilicity, and interaction with its biological target, potentially leading to improved efficacy or altered pharmacological properties.

Case Study: Incorporation of this compound into Cryptophycin

Cryptophycins are a family of potent antitumor depsipeptides produced by cyanobacteria of the genus Nostoc.[5] Their biosynthesis is carried out by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line.[6] The cryptophycin structure contains a modified tyrosine or a related amino acid at its "unit B" position. The flexibility of the cryptophycin biosynthetic enzymes makes this system a prime candidate for generating novel analogs by feeding the producing organism with unnatural amino acid precursors.[6]

While direct experimental data for the incorporation of this compound into cryptophycin is not yet available in the public domain, the established amenability of the cryptophycin synthetase to precursor-directed biosynthesis provides a strong rationale for its use. The following sections outline the experimental workflow and protocols for achieving and analyzing the incorporation of this compound into the cryptophycin scaffold.

Experimental Protocols

Cultivation of Nostoc sp. for Cryptophycin Production

Successful precursor-directed biosynthesis relies on robust cultivation of the producing organism to ensure high yields of the target metabolite.

Materials:

-

Nostoc sp. strain (e.g., ATCC 53789)

-

BG-11 medium

-

Sterile culture flasks or photobioreactor

-

Light source (cool white fluorescent lamps)

-

Incubator or temperature-controlled room

Protocol:

-

Prepare sterile BG-11 medium. The composition of the medium can be optimized to enhance secondary metabolite production. Studies have shown that modifying nitrate (B79036) and phosphate (B84403) levels can significantly impact the metabolic profile of Nostoc sp.[4][7]

-

Inoculate the Nostoc sp. culture into the fresh medium at an initial biomass concentration of approximately 1 g/L.[8]

-

Incubate the culture at 25°C under a 16:8 hour light:dark cycle with a light intensity of approximately 40-60 µmol photons m⁻² s⁻¹.[9]

-

Monitor the growth of the culture by measuring the optical density at 750 nm or by dry cell weight determination.

Feeding of this compound

The timing and concentration of the precursor feeding are critical for successful incorporation.

Materials:

-

This compound solution (sterile-filtered)

-

Actively growing Nostoc sp. culture

Protocol:

-

Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or a minimal amount of DMSO, ensuring final solvent concentration is not inhibitory to the culture).

-

When the Nostoc sp. culture reaches the mid-logarithmic phase of growth, add the this compound solution to the culture medium to a final concentration in the range of 0.1 to 1 mM. The optimal concentration should be determined empirically.

-

Continue the incubation for a further 7-14 days to allow for the uptake and incorporation of the precursor into the cryptophycin structure.

Extraction of Cryptophycin Analogs

Materials:

-

Nostoc sp. culture from the feeding experiment

-

Centrifuge and centrifuge bottles

-

Dichloromethane (DCM) or Ethyl Acetate

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Harvest the cyanobacterial biomass by centrifugation.

-

Lyophilize the cell pellet to dryness.

-

Extract the dried biomass with a suitable organic solvent such as DCM or ethyl acetate. This can be done by sonication or repeated cycles of suspension and centrifugation.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

The crude extract can be further purified by solid-phase extraction. Dissolve the extract in a minimal amount of methanol (B129727), load it onto a pre-conditioned C18 SPE cartridge, wash with a polar solvent (e.g., water/methanol mixture) to remove highly polar impurities, and then elute the cryptophycin analogs with a less polar solvent (e.g., methanol or acetonitrile).

Analysis and Purification of 7-Methyl-Cryptophycin

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for the detection, quantification, and purification of the novel cryptophycin analog.

Materials:

-

HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

-

Solvents for HPLC (acetonitrile, water, formic acid or trifluoroacetic acid)

-

Purified cryptophycin standard (if available)

Protocol:

-

Analytical HPLC-MS:

-

Dissolve the partially purified extract in a suitable solvent (e.g., methanol).

-

Inject an aliquot onto a C18 analytical HPLC column.

-

Develop a gradient elution method, for example, a linear gradient from 10% to 90% acetonitrile (B52724) in water (both containing 0.1% formic acid) over 30 minutes.

-

Monitor the elution profile using a UV detector (e.g., at 210, 254, and 280 nm) and a mass spectrometer.

-

Search for the expected mass of the 7-methyl-cryptophycin analog. The mass difference compared to the native cryptophycin will correspond to the addition of a methyl group and the removal of a hydrogen atom (+14 Da).

-

-

Preparative HPLC:

-

Once the 7-methyl-cryptophycin analog is identified, scale up the purification using a preparative HPLC system with a larger C18 column.

-

Use the optimized gradient from the analytical run to separate the target compound from other metabolites.

-

Collect fractions corresponding to the peak of the desired analog.

-

Analyze the collected fractions by analytical HPLC-MS to confirm purity.

-

Pool the pure fractions and remove the solvent to obtain the purified 7-methyl-cryptophycin.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from the successful execution of these experiments.

Table 1: Production of 7-Methyl-Cryptophycin Analog

| Precursor Fed | Concentration (mM) | Biomass Yield (g/L) | Crude Extract Yield (mg/L) | Purified Analog Yield (mg/L) | Incorporation Efficiency (%) |

| L-Tryptophan (Control) | 1 | N/A | |||

| This compound | 0.1 | ||||

| This compound | 0.5 | ||||

| This compound | 1.0 |

Incorporation efficiency can be estimated by comparing the molar yield of the analog to the amount of precursor consumed or by isotopic labeling studies.

Table 2: Mass Spectrometric Data for Cryptophycin and its 7-Methyl Analog

| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |

| Cryptophycin-1 | ||||

| 7-Methyl-Cryptophycin-1 |

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

Conclusion

The use of this compound as a precursor in non-ribosomal peptide synthesis represents a viable and powerful approach for generating novel peptide analogs with potentially improved therapeutic properties. The case study of cryptophycin biosynthesis in Nostoc sp. provides a clear framework for the practical application of this technique. By following the detailed protocols for cultivation, precursor feeding, extraction, and analysis outlined in this guide, researchers can explore the vast chemical space offered by NRPS engineering and precursor-directed biosynthesis. The successful incorporation of this compound will not only yield novel cryptophycin derivatives for anticancer drug discovery but also contribute to a deeper understanding of the substrate flexibility of NRPS adenylation domains.

References

- 1. Novel unit B cryptophycin analogues as payloads for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. users.cs.duke.edu [users.cs.duke.edu]

- 4. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria [agris.fao.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. journals.asm.org [journals.asm.org]

- 7. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting substrate specificity of adenylation domains of nonribosomal peptide synthetases and other protein properties by latent semantic indexing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Investigating the Effects of 7-Methyl-DL-tryptophan on Neurotransmission: A Technical Guide

Disclaimer: This document provides a technical guide for investigating the potential effects of 7-Methyl-DL-tryptophan on neurotransmission. It is important to note that there is currently a limited amount of publicly available research specifically detailing the neuropharmacological properties of this compound. Therefore, this guide is constructed based on the known pharmacology of the parent molecule, DL-tryptophan, and its analogs, such as α-methyl-tryptophan. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational framework for future research endeavors.

Introduction

This compound is a methylated derivative of the essential amino acid DL-tryptophan. Tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), which plays a crucial role in regulating mood, sleep, appetite, and various cognitive functions.[1][2][3] Analogs of tryptophan are valuable tools in neuroscience research for probing the intricacies of the serotonergic system. For instance, α-methyl-tryptophan has been utilized as a prodrug for α-methyl-serotonin, a non-selective serotonin receptor agonist, and as a tracer for studying serotonin synthesis.[4][5][6]

The introduction of a methyl group at the 7th position of the indole (B1671886) ring of tryptophan in this compound may alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound. This could include changes in its ability to cross the blood-brain barrier, its affinity for enzymes involved in serotonin synthesis, and its direct interaction with neurotransmitter receptors. This guide outlines a systematic approach to characterizing the effects of this compound on neurotransmission, with a primary focus on the serotonergic system, but also considering potential interactions with dopaminergic and noradrenergic pathways.

Hypothetical Signaling Pathways

Based on the structure of this compound as a tryptophan analog, two primary hypothetical signaling pathways can be proposed for its effects on neurotransmission.

Pathway A: Precursor to a Serotonergic Agonist

This pathway hypothesizes that this compound acts as a prodrug, being metabolized into an active compound that directly stimulates serotonin receptors.

Caption: Hypothetical metabolic pathway of this compound.

Pathway B: Direct Modulation of Neurotransmitter Systems

This pathway proposes that this compound itself, or a metabolite, directly interacts with neurotransmitter receptors or transporters without necessarily being a direct precursor to a classic neurotransmitter.

Caption: Potential direct modulatory actions of this compound.

Data Presentation: Comparative Pharmacological Data of Tryptophan and Analogs

Due to the absence of specific data for this compound, the following tables present data for tryptophan and the related analog α-methyl-tryptophan to provide a comparative context for potential experimental outcomes.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) - Hypothetical

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | D2 Receptor | Norepinephrine Transporter (NET) |

| L-Tryptophan | >10,000 | >10,000 | >10,000 | >10,000 |

| α-Methyl-Serotonin (metabolite of α-MTP) | High (Non-selective agonist) | High (Non-selective agonist) | Low | Low |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: Data for L-Tryptophan indicates its low affinity for these receptors as it primarily acts as a precursor. Data for α-Methyl-Serotonin is qualitative, reflecting its known pharmacology.

Table 2: In Vivo Neurochemical Effects - Hypothetical Outcomes

| Compound | Brain Region | Extracellular Serotonin | Extracellular Dopamine | Extracellular Norepinephrine |

| L-Tryptophan | Raphe Nuclei, Cortex | ↑ | ↔ | ↔ |

| α-Methyl-tryptophan | Various | ↑ (as α-Methyl-Serotonin) | ↔ / ↑ (minor metabolite effect) | ↔ / ↑ (minor metabolite effect) |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: ↑ indicates an increase, ↔ indicates no significant change. The effects of α-methyl-tryptophan can be complex due to its metabolites.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the effects of this compound on neurotransmission.

4.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound and its potential metabolites for a panel of neurotransmitter receptors and transporters.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the specific receptor or transporter of interest (e.g., CHO or HEK293 cells stably transfected with human 5-HT1A, 5-HT2A, D2 receptors, or SERT, DAT, NET).

-

Assay Buffer: Utilize appropriate buffer systems for each target (e.g., Tris-HCl buffer with physiological salt concentrations).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Raclopride for D2, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound (or a competing ligand for determination of non-specific binding).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

4.2. In Vivo Microdialysis

-

Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin, dopamine, norepinephrine, and their metabolites in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgery: Stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus).

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

-

Drug Administration: After establishing a stable baseline, administer this compound (e.g., intraperitoneally or subcutaneously) at various doses.

-

Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter and metabolite concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the results as a percentage of the mean baseline concentrations and analyze for statistically significant changes over time and between dose groups.

-

4.3. Behavioral Pharmacology Assays

-

Objective: To assess the behavioral effects of this compound, which can provide insights into its mechanism of action.

-

Methodology:

-

Locomotor Activity: Measure spontaneous locomotor activity in an open field arena to assess potential stimulant or sedative effects.

-

Forced Swim Test: A common screening test for potential antidepressant-like activity, measuring immobility time in an inescapable water cylinder.

-

Drug Discrimination: Train animals to discriminate between the effects of a known psychoactive drug (e.g., a serotonin agonist) and saline. Then, test the ability of this compound to substitute for the training drug, which would indicate a similar subjective effect.

-

Mandatory Visualizations

Experimental Workflow for Neurotransmitter Release Study

Caption: Workflow for in vivo microdialysis experiment.

Logical Relationship for Investigating Mechanism of Action

Caption: Logical flow for elucidating the mechanism of action.

Conclusion

The investigation into the effects of this compound on neurotransmission presents an exciting opportunity to understand how subtle molecular modifications to an essential amino acid can impact brain chemistry and behavior. Although direct experimental data is currently lacking, the established pharmacology of tryptophan and its analogs provides a strong foundation for a systematic and thorough investigation. The experimental protocols and hypothetical frameworks presented in this guide offer a comprehensive roadmap for researchers to elucidate the neuropharmacological profile of this novel compound. The findings from such studies will not only contribute to our fundamental understanding of the serotonergic system but also may reveal new avenues for the development of therapeutic agents for a variety of neurological and psychiatric disorders.

References

- 1. Frontiers | Tryptophan metabolites in depression: Modulation by gut microbiota [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 5. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on 7-Methyl-DL-tryptophan Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the existing preliminary research on the cytotoxicity of 7-Methyl-DL-tryptophan. A comprehensive review of publicly available scientific literature reveals a significant gap in the direct investigation of this specific compound's cytotoxic effects. While the broader field of tryptophan metabolism and its role in cancer biology is an active area of research, specific data on this compound's impact on cell viability, its mechanisms of action, and associated signaling pathways are not available in the current body of scientific publications. Consequently, this document summarizes the relevant context of tryptophan metabolism in relation to cytotoxicity and outlines the standard methodologies used in such studies, providing a framework for potential future investigations into this compound.

Introduction to Tryptophan Metabolism and Cytotoxicity

Tryptophan is an essential amino acid with a pivotal role in protein synthesis and as a precursor for various bioactive molecules.[1] Its metabolism primarily follows three pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, each producing metabolites with significant physiological and pathological implications, particularly in the context of cancer.[2]

The kynurenine pathway is the main route of tryptophan degradation and produces several metabolites, some of which have been shown to induce apoptosis in T cells.[3][4] For instance, 3-hydroxyanthranilic acid and quinolinic acid can trigger apoptosis in murine thymocytes and Th1 cells through a mechanism involving caspase-8 activation and cytochrome c release.[3] The enzyme indoleamine 2,3-dioxygenase (IDO), which catalyzes the initial step of the kynurenine pathway, is often overexpressed in tumors and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive microenvironment.[2] Inhibition of T and natural killer cell proliferation by tryptophan catabolites is a well-documented phenomenon.[5]

Given this context, synthetic analogs of tryptophan, such as this compound, are of interest to researchers for their potential to modulate these pathways and exert cytotoxic or other therapeutic effects. However, it is crucial to note that no specific studies detailing such activities for this compound have been identified.

Quantitative Data on this compound Cytotoxicity

A thorough search of scientific databases has yielded no published studies containing quantitative data on the cytotoxicity of this compound. Therefore, tables summarizing IC50 values, cell viability percentages, or apoptosis rates for this specific compound cannot be provided at this time.

Experimental Protocols for Cytotoxicity Assessment

While specific protocols for this compound are unavailable, this section outlines standard, widely accepted methodologies for assessing the cytotoxicity of novel compounds. These protocols serve as a guide for future research in this area.

Cell Viability Assays

Cell viability assays are fundamental in determining the dose-dependent effects of a compound on a cell population.[6]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan, quantified by spectrophotometry after solubilization, is proportional to the number of living cells.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay results in a soluble formazan product, eliminating the need for a solubilization step and offering higher sensitivity.

-

Trypan Blue Exclusion Assay: This dye exclusion method is based on the principle that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells take it up. Cell counting is typically performed using a hemocytometer and a microscope.

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, several assays can be employed.

-

Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for phosphatidylserine, is conjugated to a fluorescent tag (e.g., FITC) to label apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[7]

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the induction of apoptosis.[3]

Experimental Workflow for Cytotoxicity Screening

A typical workflow for assessing the cytotoxicity of a compound like this compound is visualized below.

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T cell apoptosis by tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan-derived Catabolites Are Responsible for Inhibition of T and Natural Killer Cell Proliferation Induced by Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Landscape of Methylated Tryptophan Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the basic metabolic functions of methylated tryptophan derivatives, intended for researchers, scientists, and drug development professionals. The document delves into the enzymatic pathways, physiological roles, and signaling cascades associated with these compounds, with a focus on providing quantitative data, detailed experimental methodologies, and clear visual representations of complex biological processes.

Introduction to Tryptophan Methylation

Tryptophan, an essential amino acid, serves as a precursor for the synthesis of a diverse array of bioactive molecules. A key metabolic route involves the methylation of tryptophan and its derivatives, a process that significantly alters their biological activity and physiological function. This guide will explore the core metabolic pathways of prominent methylated tryptophan derivatives, including N-methyl-tryptophan (NMT), N,N-dimethyltryptamine (DMT), 5-methyl-tryptophan, and the synthetic derivative α-methyltryptophan. The primary enzyme responsible for the N-methylation of tryptamine (B22526) and serotonin (B10506) is Indolethylamine N-methyltransferase (INMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor[1][2][3].

Quantitative Data on Methylated Tryptophan Derivatives

A thorough understanding of the potency and prevalence of these molecules is critical for assessing their physiological relevance. The following tables summarize key quantitative data for Indolethylamine N-methyltransferase (INMT) kinetics and the binding affinities and concentrations of N,N-dimethyltryptamine (DMT).

Table 1: Enzyme Kinetics of Indolethylamine N-methyltransferase (INMT)

| Substrate | Enzyme Source | K_m_ (μM) | V_max_ (nmol/mg protein/hr) | Reference |

| Tryptamine | Rabbit INMT | 852.2 ± 61.35 | 2.47 ± 1.22 (μmol/min) | [4][5][6] |

| Tryptamine | Human INMT (254C variant, +DTT) | 2920 | Not Reported | [4] |

| Tryptamine | Human INMT (254F variant, +DTT) | Not Reported | Not Reported | [4] |

| N-Methyltryptamine | Rabbit INMT | 86 | Not Reported | [7] |

| Quinoline | Human INMT | 259.3 ± 42.7 | 3 x 10⁻⁴ s⁻¹ (k_cat_) | [8][9] |

| S-adenosyl-L-methionine (SAM) | Human INMT | 64.1 ± 3.9 | 7 x 10⁻⁴ s⁻¹ (k_cat_) | [8][9] |

Note: V_max_ values are reported in different units across studies and may not be directly comparable. DTT refers to the reducing agent dithiothreitol.

Table 2: Binding Affinities and Concentrations of N,N-Dimethyltryptamine (DMT)

| Receptor Subtype | Binding Affinity (K_i_ in nM) | Endogenous Concentration | Reference |

| 5-HT_1A_ | 39 - 2100 | Rat Brain: 0.05 - 1.8 nM (baseline) | [10][11] |

| 5-HT_1B_ | 39 - 2100 | Human Cerebrospinal Fluid: Trace amounts | [10][12] |

| 5-HT_1D_ | 39 - 2100 | Human Plasma: 12 - 90 ng/ml (after exogenous administration) | [10] |

| 5-HT_2A_ | 39 - 2100 (IC_50_ 75 ± 1 nM) | [10] | |

| 5-HT_2B_ | 39 - 2100 | [10] | |

| 5-HT_2C_ | 39 - 2100 | [10] | |

| 5-HT_5A_ | 39 - 2100 | [10] | |

| 5-HT_6_ | 39 - 2100 | [10] | |

| 5-HT_7_ | 39 - 2100 | [10] | |

| Sigma-1 | High Affinity | [4] | |

| TAAR1 | High Affinity | [10] |

Core Metabolic Functions and Signaling Pathways

Methylated tryptophan derivatives exert their effects through interaction with various cellular targets, primarily receptors and enzymes, initiating downstream signaling cascades.

N,N-Dimethyltryptamine (DMT) and the Serotonergic System

DMT is a potent psychedelic compound that acts as an agonist at multiple serotonin (5-HT) receptors, with a particularly high affinity for the 5-HT_2A_ receptor[10][12]. Activation of the 5-HT_2A_ receptor, a G_q_/G_11_-coupled receptor, initiates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP_3_) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively[13]. These events modulate the activity of numerous downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2, ultimately leading to changes in neuronal excitability, gene expression, and synaptic plasticity[14][15]. DMT's interaction with other 5-HT receptors, as well as the sigma-1 and TAAR1 receptors, contributes to its complex pharmacological profile[4][10].

1-Methyl-Tryptophan (1-MT) and Immune Modulation

1-Methyl-tryptophan is a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism along the kynurenine (B1673888) pathway. Beyond its effects on IDO, 1-MT has been shown to directly modulate immune cell function, particularly dendritic cells (DCs), by interfering with Toll-like receptor (TLR) signaling[13][[“]]. Specifically, 1-MT can alter the signaling outcomes of TLR4 activation. TLR4 signaling proceeds through two main branches: the MyD88-dependent pathway, which leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons[1][12][[“]][17]. 1-MT can modulate the phosphorylation of downstream kinases like p38 and ERK, thereby skewing the T-helper cell response towards a Th2 phenotype, characterized by the secretion of cytokines such as IL-5 and IL-13, in a context-dependent manner[13][[“]].

Other Methylated Derivatives

-

5-Methyl-Tryptophan: This derivative acts as a tryptophan analog and can cause feedback inhibition of anthranilate synthase, the first enzyme in the tryptophan biosynthetic pathway[18]. Its primary role appears to be in the regulation of tryptophan metabolism. In mammals, some studies suggest it may have physiological roles, but these are less well-defined than for DMT[19][20][21].

-

α-Methyltryptophan: This synthetic derivative is a blocker of the amino acid transporter SLC6A14 and has been investigated for its potential as a weight-loss agent[9]. It can also influence tryptophan metabolism by inducing the expression of tryptophan 2,3-dioxygenase[9].

Experimental Protocols

Accurate and reproducible experimental methods are essential for the study of methylated tryptophan derivatives. This section outlines key protocols for their analysis.

Quantification of Methylated Tryptophan Derivatives by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan metabolites in biological matrices.

Objective: To quantify the levels of methylated tryptophan derivatives (e.g., NMT, DMT) in plasma or brain tissue homogenates.

Materials:

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reverse-phase HPLC column

-

Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid (FA) (LC-MS grade)

-

Internal standards (e.g., deuterated analogs of the analytes)

-

Protein precipitation solution (e.g., ice-cold ACN or MeOH)

-

Centrifuge, vortex mixer, evaporator

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standards[5][22].

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C[22].

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid)[5][22].

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Brain Tissue):

-

Accurately weigh the frozen brain tissue.

-

Homogenize the tissue in a suitable buffer (e.g., PBS) on ice. A common ratio is 1:3 (w/v) tissue to buffer.

-

Perform protein precipitation on an aliquot of the homogenate as described for plasma.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution. A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient can be optimized to achieve separation of the analytes of interest.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the analyte concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

References

- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 2. A TLR4-TRIF-dependent signaling pathway is required for protective natural tumor-reactive IgM production by B1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2A_receptor [bionity.com]

- 4. Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants | PLOS One [journals.plos.org]

- 5. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TRIF-dependent pathway: Significance and symbolism [wisdomlib.org]

- 9. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tryptophan metabolism in animals: important roles in nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 7-Methyl-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-DL-tryptophan is a modified amino acid of significant interest in drug development and biotechnology. It serves as a key precursor in the biosynthesis of various non-ribosomal peptide antibiotics, making its accurate quantification crucial for fermentation process monitoring, metabolic engineering, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates the analyte from other components in a sample mixture. For enhanced sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. A summary of the quantitative performance of these methods is presented below.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |

| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |

| Selectivity | Moderate | High | Very High |

| Sensitivity (LOD) | ~0.1 - 1 µM | ~10 - 100 nM | ~0.1 - 10 nM[1] |

| Linear Range | ~1 - 500 µM | ~0.1 - 100 µM | ~0.5 - 5000 nM[2] |

| Matrix Effect | Low to Moderate | Low | Can be significant |

| Instrumentation | Standard HPLC system with UV detector | HPLC system with fluorescence detector | LC system coupled to a tandem mass spectrometer |

| Primary Application | Quantification in simple matrices, process monitoring | Trace analysis in moderately complex matrices | Quantification in complex biological matrices (plasma, tissue) |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Proper preparation is critical to remove interfering substances and ensure the accuracy and reproducibility of the results.

a) For Bacterial Culture Supernatants:

-

Centrifuge the culture broth at 10,000 x g for 15 minutes to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered supernatant can be directly injected into the HPLC system or diluted with the mobile phase if the concentration of this compound is expected to be high.

b) For Biological Fluids (e.g., Plasma, Serum):

Protein precipitation is a common and effective method for removing proteins that can interfere with the analysis and damage the chromatographic column.

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard (e.g., 5-Methyl-DL-tryptophan).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer the clear supernatant to an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is suitable for the quantification of this compound in relatively clean samples, such as fermentation broths or purified extracts.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection:

-

UV: 280 nm.

-

Fluorescence: Excitation at 285 nm, Emission at 350 nm.

-

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 µM to 500 µM. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity and is ideal for quantifying this compound in complex biological matrices.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 2% B

-

2-8 min: 2% to 80% B

-

8-9 min: 80% to 95% B

-

9-10 min: 95% B

-

10-10.1 min: 95% to 2% B

-

10.1-12 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 218.25 g/mol . The protonated molecule [M+H]+ will have an m/z of 219.2. Based on the fragmentation patterns of tryptophan and its derivatives, the following MRM transitions can be proposed for this compound.[3][4] It is recommended to optimize these transitions on the specific instrument being used.

Table 2: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 219.2 | 202.2 (Loss of NH3) | 15 | 100 |

| This compound (Qualifier) | 219.2 | 174.1 (Loss of COOH) | 25 | 100 |

| 5-Methyl-DL-tryptophan (Internal Standard) | 219.2 | 202.2 (Loss of NH3) | 15 | 100 |

Calibration: Prepare a series of standard solutions of this compound in a matrix that matches the samples (e.g., blank plasma extract) at concentrations ranging from 0.5 nM to 5000 nM. Each standard should also contain the internal standard at a fixed concentration. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Conceptual diagram of a Non-Ribosomal Peptide Synthetase (NRPS) pathway incorporating this compound.

References

- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 7-Methyl-DL-tryptophan as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-Methyl-DL-tryptophan as a novel intrinsic fluorescent probe. While direct experimental data on the fluorescence applications of this compound are limited in the current scientific literature, this document extrapolates from the known properties of tryptophan and its analogs to propose detailed protocols for its characterization and use in studying molecular interactions, particularly with the Aryl Hydrocarbon Receptor (AHR), and for cellular imaging.

Introduction

Tryptophan is an essential amino acid with intrinsic fluorescence, making it a valuable natural probe for studying protein structure and dynamics.[1][2] Its fluorescence is highly sensitive to the local microenvironment, with changes in emission wavelength and intensity providing insights into ligand binding, protein conformational changes, and protein-protein interactions.[3][4] this compound, a derivative of tryptophan, is anticipated to retain these fluorescent properties, potentially offering unique advantages as a molecular probe. The methyl group at the 7-position of the indole (B1671886) ring may alter its photophysical properties and its interaction with biological targets.

One promising application of this compound is as a fluorescent ligand for the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in cellular responses to environmental toxins and in various physiological processes.[5][6] Tryptophan and its metabolites are known endogenous ligands for the AHR.[1][6][7] By monitoring the fluorescence of this compound, it may be possible to study its binding to the AHR and the subsequent activation of the AHR signaling pathway.

Quantitative Data Summary

| Parameter | Tryptophan | 5-Methyltryptophan | 7-Azatryptophan (B1233867) | Predicted this compound |

| Excitation Max (λex) | ~280 nm[8] | ~280-290 nm | ~290 nm[9] | ~280-295 nm |

| Emission Max (λem) | ~350 nm (in water)[8] | ~350-360 nm | ~395 nm (in water)[10] | ~350-360 nm (in polar solvents) |

| Quantum Yield (Φ) | 0.08 - 0.21[11] | 0.10 - 0.27[11] | 0.01 - 0.02[11] | Expected to be in the range of 0.1 - 0.3 |

| Stokes Shift | ~70 nm | ~70-80 nm | ~105 nm | ~70-80 nm |

Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)

The AHR signaling pathway is a key regulator of xenobiotic metabolism and immune responses. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), leading to the transcription of target genes such as CYP1A1.[5][12]

Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Experimental Protocols

The following are proposed protocols for the application of this compound as a fluorescent probe. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Characterization of the Fluorescence Properties of this compound

This protocol outlines the steps to determine the fundamental fluorescence characteristics of this compound.

Caption: Workflow for fluorescence characterization.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., water, ethanol, cyclohexane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., water or ethanol).

-

Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in the solvents of interest.

-

Absorbance Measurement: Record the absorbance spectrum of a 10 µM solution from 250 nm to 350 nm to determine the absorbance maximum (λmax).

-

Excitation Spectrum: Set the emission wavelength to the expected maximum (~350 nm) and scan the excitation wavelengths from 250 nm to 330 nm to determine the excitation maximum (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and record the emission spectrum from 300 nm to 500 nm to determine the emission maximum (λem).

-

Quantum Yield Calculation: Determine the relative fluorescence quantum yield using a standard with a known quantum yield (e.g., tryptophan in water, Φ = 0.14) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: Spectrofluorometric Binding Assay with Purified AHR Ligand-Binding Domain

This protocol describes how to use fluorescence quenching or enhancement to determine the binding affinity of this compound to a purified protein, such as the AHR ligand-binding domain.[3][13]

Caption: Workflow for a spectrofluorometric binding assay.

Materials:

-

This compound

-

Purified AHR ligand-binding domain (or other protein of interest)

-

Binding buffer (e.g., PBS with 0.01% Tween-20)

-

Fluorometer

-

Microplates or cuvettes

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in the binding buffer at a concentration of 2 µM. Prepare a series of dilutions of the purified protein in the same buffer.

-

Incubation: In a microplate or cuvette, mix the this compound solution with varying concentrations of the protein. Include a control with no protein. Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

-

Fluorescence Measurement: Excite the samples at the λex of this compound and record the fluorescence emission at its λem.

-

Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F0, where F is the fluorescence in the presence of protein and F0 is the fluorescence in the absence of protein) as a function of the protein concentration.

-

Determine Kd: Fit the data to a one-site binding model to calculate the dissociation constant (Kd), which represents the binding affinity.

Protocol 3: Cellular Imaging of this compound Uptake

This protocol provides a method for visualizing the cellular uptake of this compound using fluorescence microscopy.

Caption: Workflow for cellular imaging of probe uptake.

Materials:

-

Cells of interest (e.g., HepG2, MCF-7)

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (for fixing)

-

0.1% Triton X-100 (for permeabilization)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with a working concentration of this compound (e.g., 10-100 µM) in cell culture medium and incubate for a desired time (e.g., 1-4 hours) at 37°C.

-

Washing: Gently wash the cells three times with warm PBS to remove any unbound probe.

-

(Optional) Fixing and Permeabilization: For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be co-stained.

-

(Optional) Counterstaining: Incubate cells with a nuclear counterstain like DAPI for 5 minutes.

-

Imaging: Mount the coverslips or place the dish on the microscope stage. Acquire images using a filter set appropriate for tryptophan fluorescence (e.g., excitation ~280-300 nm, emission ~330-380 nm).

Conclusion

This compound holds promise as a versatile fluorescent probe for a range of applications in biological research and drug development. The protocols provided herein offer a starting point for researchers to explore its potential in studying protein-ligand interactions, particularly with the AHR, and in visualizing its cellular uptake and distribution. Further experimental validation is necessary to fully characterize its photophysical properties and to optimize its use in specific biological systems.

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. tillhsv.lnu.se [tillhsv.lnu.se]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Investigation of tryptophan-NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DSpace [dr.lib.iastate.edu]

- 11. Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Incorporation of 7-Methyl-DL-tryptophan into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of the non-canonical amino acid 7-Methyl-DL-tryptophan into peptide sequences. The protocols focus on Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering guidance on protecting group strategies, coupling conditions, and potential challenges associated with this sterically hindered amino acid.

Introduction

This compound is an amino acid derivative of significant interest in drug discovery and peptide science.[1] The introduction of a methyl group at the 7-position of the indole (B1671886) ring can influence the conformational properties, hydrophobicity, and biological activity of peptides.[2] For instance, peptides containing methylated tryptophan residues have been explored for their potential antimicrobial and anticancer properties.[2][3] However, the steric hindrance imparted by the methyl group presents challenges for standard peptide synthesis protocols, necessitating optimized conditions for efficient incorporation. This document outlines detailed protocols and key considerations for the successful synthesis of peptides containing this compound.

Data Presentation

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes a comparison of common coupling reagents used in Solid-Phase Peptide Synthesis (SPPS) for such challenging couplings.

| Coupling Reagent | Activation Time | Coupling Time (for hindered residues) | Reported Advantages | Potential Drawbacks |

| HBTU/DIPEA | 2-5 minutes | 60-120 minutes | Readily available, well-established. | May be less effective for extremely hindered couplings. |

| HATU/DIPEA | 2-5 minutes | 45-90 minutes | Higher reactivity than HBTU, good for hindered couplings. | More expensive than HBTU. |

| PyBOP/DIPEA | 2-5 minutes | 45-90 minutes | Strong coupling reagent with high chemoselectivity. | Byproducts can be carcinogenic. |

| PyAOP/DIPEA | 2-5 minutes | 30-60 minutes | Highly reactive, effective for N-methyl and hindered amino acids. | Higher cost. |

| COMU/DIPEA | < 1 minute | 30-60 minutes | Very fast activation, high efficiency, safer byproducts. | Higher cost. |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)

This protocol details the manual synthesis of a peptide incorporating N-Fmoc-7-methyl-L-tryptophan on a Rink Amide resin. The indole side chain of 7-methyl-tryptophan should be protected, for example with a Boc group (N-Fmoc-7-methyl-L-Trp(Boc)-OH), to prevent side reactions during synthesis.[4]

1. Resin Preparation and Swelling:

-

Place the Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

-

Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[5]

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add 5 mL of 20% (v/v) piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 3 minutes. Drain the solution.

-